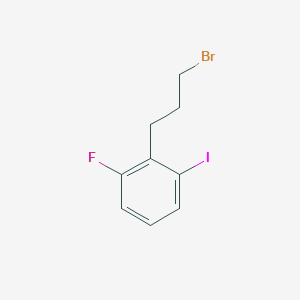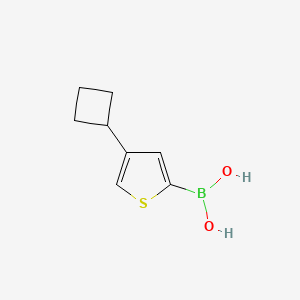
(4-Cyclobutylthiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclobutylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclobutylthiophen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of boronic acids often involves similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: (4-Cyclobutylthiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . It can also participate in oxidation and reduction reactions, though these are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to convert the boronic acid to the corresponding alcohol.
Reduction: Reducing agents such as sodium borohydride can reduce the boronic acid to the corresponding borane.
Major Products: The major products of these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and alcohols or boranes in oxidation and reduction reactions, respectively .
Scientific Research Applications
(4-Cyclobutylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which (4-Cyclobutylthiophen-2-yl)boronic acid exerts its effects is through its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent complexes .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- Thiophen-2-ylboronic acid
Comparison: (4-Cyclobutylthiophen-2-yl)boronic acid is unique due to the presence of the cyclobutyl group, which can influence its reactivity and steric properties. Compared to simpler boronic acids like phenylboronic acid, it may offer different selectivity and reactivity in chemical reactions .
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H11BO2S |
|---|---|
Molecular Weight |
182.05 g/mol |
IUPAC Name |
(4-cyclobutylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H11BO2S/c10-9(11)8-4-7(5-12-8)6-2-1-3-6/h4-6,10-11H,1-3H2 |
InChI Key |
IRJHGKFAUDVJCS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)C2CCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
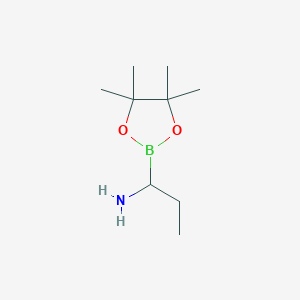
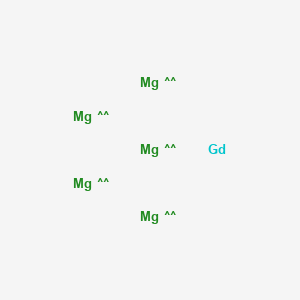

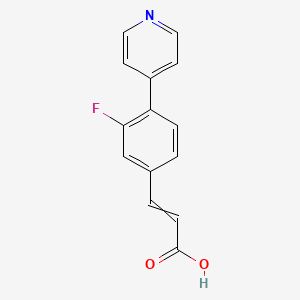
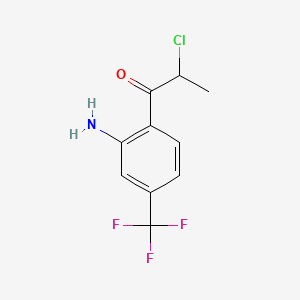
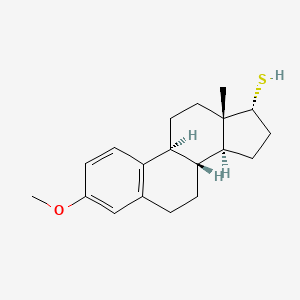
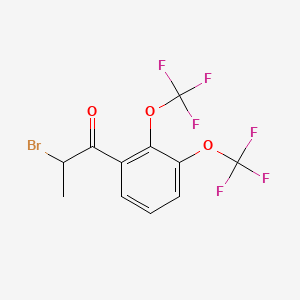
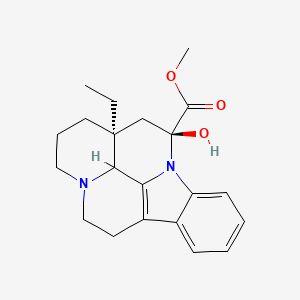
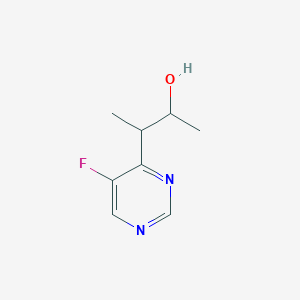
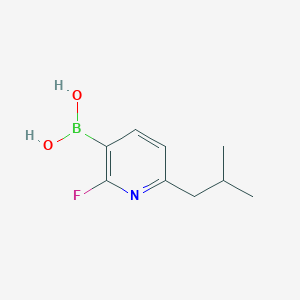
![Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14074929.png)
![1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B14074934.png)
